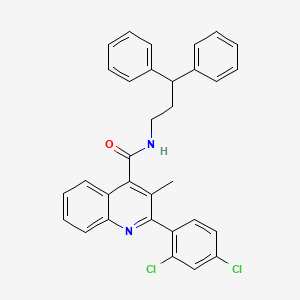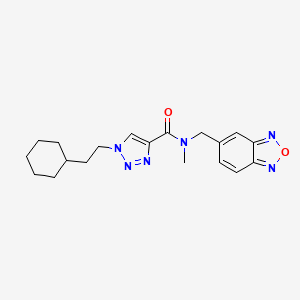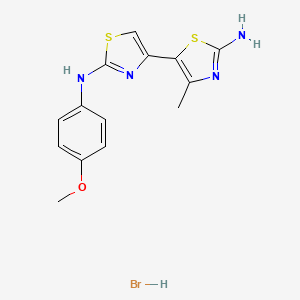![molecular formula C17H28N2O B4949694 (1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B4949694.png)
(1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine, also known as MPPA, is a synthetic compound that has been widely studied for its potential therapeutic applications. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research in the field of drug discovery.
Mecanismo De Acción
The exact mechanism of action of (1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine is not fully understood, but it is thought to act by modulating the activity of certain neurotransmitters in the brain. Specifically, (1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine has been found to increase the levels of dopamine and serotonin, which are important neurotransmitters involved in mood regulation and motor function.
Biochemical and Physiological Effects:
(1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine has been found to exhibit a range of biochemical and physiological effects, including neuroprotection, anti-inflammatory activity, and antioxidant activity. These effects may be responsible for the compound's potential therapeutic applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities and purified for use in experiments. Additionally, (1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine has been extensively studied, which means that there is a wealth of data available on its properties and potential therapeutic applications. However, one limitation of using (1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are many potential future directions for research on (1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine. One area of interest is in the development of new therapeutics for neurological disorders, particularly Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of (1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine, which may help to identify new targets for drug discovery. Finally, there is a need for more research on the safety and toxicity of (1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine, particularly in relation to long-term use and potential side effects.
Métodos De Síntesis
(1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine can be synthesized using a variety of methods, including the reaction of 1-methyl-3-phenylpropylamine with 3-(4-morpholinyl)propyl chloride in the presence of a base. Other methods involve the use of different reagents and solvents, but all result in the formation of (1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine as the final product.
Aplicaciones Científicas De Investigación
(1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine has been extensively researched for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. The compound has been found to exhibit neuroprotective properties, which may help to prevent or slow the progression of these conditions.
Propiedades
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-4-phenylbutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-16(8-9-17-6-3-2-4-7-17)18-10-5-11-19-12-14-20-15-13-19/h2-4,6-7,16,18H,5,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOZTBBKAAMTLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxybenzyl)-N-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4949617.png)
![2,4-dichloro-N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4949621.png)


![4-butyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B4949651.png)
![1,1'-[oxybis(2,1-ethanediyloxy)]bis(4-chloronaphthalene)](/img/structure/B4949657.png)
![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(isopropylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4949661.png)

![2-{2-[4-(2,3-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4949691.png)

![4-(4-bromophenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4949702.png)
![N-[1-(1-{[5-(3-chlorophenyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B4949703.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B4949706.png)
